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molecular formula C12H12BrNO2 B8680965 4-(3-bromo-4-methoxyphenyl)-3,5-dimethylIsoxazole

4-(3-bromo-4-methoxyphenyl)-3,5-dimethylIsoxazole

Cat. No. B8680965
M. Wt: 282.13 g/mol
InChI Key: JBABPWCBVFGMDF-UHFFFAOYSA-N
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Patent
US05877191

Procedure details

A mixture of 3-(3-bromo-4-methoxyphenyl)pentane-2,4-dione (40 mg, 0.14 mmol) and hydroxylamine hydrochloride (30 mg, 0.43 mmol) in 95% ethanol (0.50 mL) was refluxed for 4 h. After cooling to RT, the mixture was taken up in 30 mL of ether and washed with 10 mL of saturated sodium bicarbonate solution followed by 10 mL of brine. Drying over sodium sulfate and concentration afforded 40 mg of crude product which was purified by flash column chromatography, eluting with 50% dichloromethane in hexane, to yield 28 mg of the title compound as a white solid. Mass spectrum (NH3/CI): m/z=282 (M+1).
Name
3-(3-bromo-4-methoxyphenyl)pentane-2,4-dione
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]([C:14](=O)[CH3:15])[C:11](=[O:13])[CH3:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].Cl.[NH2:18]O>C(O)C.CCOCC>[Br:1][C:2]1[CH:3]=[C:4]([C:10]2[C:14]([CH3:15])=[N:18][O:13][C:11]=2[CH3:12])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:1.2|

Inputs

Step One
Name
3-(3-bromo-4-methoxyphenyl)pentane-2,4-dione
Quantity
40 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)C(C(C)=O)C(C)=O
Name
Quantity
30 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 h
Duration
4 h
WASH
Type
WASH
Details
washed with 10 mL of saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulfate and concentration
CUSTOM
Type
CUSTOM
Details
afforded 40 mg of crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with 50% dichloromethane in hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)C=1C(=NOC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28 mg
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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